3-Methoxybenzamidoxime

Description

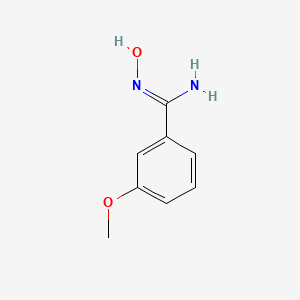

Structure

2D Structure

3D Structure

Propriétés

Numéro CAS |

73647-50-4 |

|---|---|

Formule moléculaire |

C8H10N2O2 |

Poids moléculaire |

166.18 g/mol |

Nom IUPAC |

N'-hydroxy-3-methoxybenzenecarboximidamide |

InChI |

InChI=1S/C8H10N2O2/c1-12-7-4-2-3-6(5-7)8(9)10-11/h2-5,11H,1H3,(H2,9,10) |

Clé InChI |

CEHMGZTZNNEADY-UHFFFAOYSA-N |

SMILES |

COC1=CC=CC(=C1)C(=NO)N |

SMILES isomérique |

COC1=CC=CC(=C1)/C(=N\O)/N |

SMILES canonique |

COC1=CC=CC(=C1)C(=NO)N |

Solubilité |

not available |

Origine du produit |

United States |

Advanced Synthetic Methodologies for 3 Methoxybenzamidoxime and Its Precursors

Research-Scale Purification and Isolation Techniques

The purification of 3-methoxybenzamidoxime (B2400007) from the crude reaction mixture is a critical step to obtain a product of high purity for subsequent research or synthetic applications. The most common laboratory-scale purification methods are crystallization and column chromatography. researchgate.net

Crystallization is often the preferred method for its simplicity and efficiency in yielding highly pure crystalline solids. The choice of solvent is crucial and is determined empirically. A good crystallization solvent will dissolve the compound when hot but not when cold. Common solvents for the purification of amidoxime (B1450833) derivatives include ethanol, dioxane, or mixtures of solvents like dichloromethane/petroleum ether. researchgate.netgoogle.com

When crystallization is not effective or for purifying complex mixtures, column chromatography is employed. researchgate.net This technique separates compounds based on their differential adsorption onto a stationary phase, typically silica (B1680970) gel. A mobile phase, or eluent, is used to move the compounds through the column. For amidoxime derivatives, a mixture of ethyl acetate (B1210297) and n-hexane or petroleum ether is often a suitable mobile phase. researchgate.net In some cases, more advanced techniques like flash chromatography may be necessary, although they can complicate the workup procedure. researchgate.net

Table 3: Common Purification Techniques for Amidoxime Derivatives

| Technique | Description | Solvents / Mobile Phase Examples | Reference |

|---|---|---|---|

| Crystallization | The compound is dissolved in a hot solvent and allowed to cool, leading to the formation of pure crystals. | Ethanol, Dioxane/Water, Dichloromethane/Petroleum Ether | researchgate.netgoogle.com |

| Column Chromatography | The compound mixture is separated on a solid stationary phase (e.g., silica gel) using a liquid mobile phase. | Ethyl Acetate/n-Hexane, Ethyl Acetate/Petroleum Ether | researchgate.net |

Chemical Transformations and Mechanistic Investigations of 3 Methoxybenzamidoxime

Oxidative and Reductive Transformations of the Amidoxime (B1450833) Moiety

The amidoxime group (-C(NH₂)=NOH) in 3-Methoxybenzamidoxime (B2400007) is a hub of chemical reactivity, susceptible to both oxidation and reduction, leading to a variety of molecular structures.

Conversion to Nitroso Derivatives

The nitrogen atoms within the amidoxime moiety can be targeted by nitrosating agents. The mechanism for the formation of potent nitrosamines often involves a cascade that begins with metabolic hydroxylation at the α-carbon position relative to the nitrogen, followed by the formation of a diazonium ion, which is a potent alkylating agent. efpia.eu In the context of drug substances with secondary amine groups, nitrosation can occur under specific conditions, leading to the formation of N-nitroso derivatives. efpia.eu This transformation is typically achieved using nitrosating agents that can generate a nitrosating species, such as those derived from sodium nitrite (B80452) (NaNO₂) under acidic conditions. unica.it While specific studies on the direct conversion of this compound to a nitroso derivative are not extensively detailed, the general principles of nitrosation of amine-containing compounds suggest this pathway is chemically plausible.

Furthermore, the oxidation of the amidoxime moiety can lead to other products depending on the reagents used. For instance, certain oxidants can convert amidoximes into the corresponding nitriles and dimeric products, while others may yield amides. nih.gov The choice of oxidizing agent, such as lead tetraacetate (Pb(OAc)₄) or m-chloroperoxybenzoic acid (m-CPBA), can selectively direct the reaction toward nitrile or amide formation, respectively. nih.gov

Reduction to Benzylamine Analogs

The amidoxime functional group can be reduced to form the corresponding amine. The reduction of this compound would yield 3-methoxybenzylamine. Standard industrial methods for related transformations, such as the conversion of benzonitrile (B105546) to benzylamine, often employ reduction over a Raney nickel catalyst. wikipedia.org A similar strategy, catalytic hydrogenolysis, can be applied to reduce the C=N double bond and the N-OH bond of the amidoxime. This process typically involves hydrogen gas (H₂) and a metal catalyst, such as palladium, platinum, or Raney nickel, to effect the transformation. wikipedia.org This reduction is a fundamental transformation, converting the amidoxime into a primary amine, a versatile functional group in organic synthesis. wikipedia.org

Nucleophilic and Electrophilic Reactivity Profiles of this compound

This compound exhibits both nucleophilic and electrophilic characteristics, allowing it to participate in a diverse range of chemical reactions.

The lone pairs of electrons on the nitrogen and oxygen atoms of the amidoxime group confer significant nucleophilic character to the molecule. This nucleophilicity is demonstrated in its reactions with electrophilic reagents, most notably in the synthesis of heterocyclic compounds. A prime example is the reaction of this compound with acyl chlorides to form 1,2,4-oxadiazoles. In this reaction, the amidoxime acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride.

Table 1: Nucleophilic Reaction of this compound

| Reactant 1 | Reactant 2 | Conditions | Product |

|---|

Conversely, the carbon atom of the C=N bond in the amidoxime possesses electrophilic character, making it susceptible to attack by nucleophiles. This reactivity is analogous to that of a carbonyl carbon. The electrophilicity of this carbon center is influenced by the substituents on the aromatic ring. In this compound, the electron-donating nature of the methoxy (B1213986) group at the meta-position slightly reduces the electrophilicity of the carbon atom compared to unsubstituted benzamidoxime (B57231). The general principles of electrophilic and nucleophilic interactions are central to understanding these reactivity profiles. researchgate.net

Kinetic and Mechanistic Studies of this compound Reactions

While specific kinetic data for this compound reactions are not widely published, the mechanisms of its key transformations can be inferred from established organic chemistry principles. libretexts.org Kinetic studies are crucial for understanding reaction rates and optimizing conditions for desired outcomes. libretexts.orgcetjournal.it

The formation of 1,2,4-oxadiazoles from amidoximes and acyl chlorides is a well-documented multi-step process. researchgate.net The mechanism provides insight into the sequence of bond-forming and bond-breaking events.

Table 2: Proposed Mechanism for 1,2,4-Oxadiazole (B8745197) Formation

| Step | Description | Intermediate/Product |

|---|---|---|

| 1 | Nucleophilic Attack: The amidoxime's nitrogen or oxygen atom attacks the electrophilic carbonyl carbon of the acyl chloride. | O-Acylamidoxime intermediate |

| 2 | Proton Transfer: A proton is transferred, typically facilitated by a base like pyridine. | Deprotonated intermediate |

| 3 | Cyclization: An intramolecular nucleophilic attack occurs, where the nitrogen atom attacks the carbon of the C=NOH group, leading to the formation of the five-membered ring. | Heterocyclic intermediate |

| 4 | Dehydration: Elimination of a water molecule from the heterocyclic intermediate results in the formation of the stable, aromatic 1,2,4-oxadiazole ring. | Final 1,2,4-oxadiazole product |

The rate of this reaction would be influenced by several factors, including the concentration of reactants, temperature, and the nature of the solvent. lumenlearning.com The electronic properties of the substituents on both the benzamidoxime and the acyl chloride also play a critical role. The electron-donating methoxy group on the this compound ring enhances the nucleophilicity of the amidoxime group, potentially increasing the rate of the initial nucleophilic attack. Kinetic analysis, potentially through methods like Brønsted-type plots, could elucidate the rate-determining step of the reaction. frontiersin.org

Role of 3 Methoxybenzamidoxime As a Building Block in Organic Synthesis

Application in Heterocyclic Compound Synthesis

Heterocyclic compounds, cyclic structures containing at least two different elements as members of the ring, are of immense importance in medicinal chemistry and materials science. wikipedia.orguomus.edu.iq 3-Methoxybenzamidoxime (B2400007) serves as a key precursor in the synthesis of various nitrogen-containing heterocycles. scientificlabs.comzioc.ru

Formation of Oxadiazole Systems from this compound

One of the most significant applications of this compound is in the synthesis of 1,2,4-oxadiazoles. The amidoxime (B1450833) functionality provides a reactive site for cyclization reactions. A common method involves the reaction of this compound with various reagents to form the five-membered oxadiazole ring. For instance, cyclization with ethyl chlorooxaloacetate can yield ethyl 3-(3-methoxyphenyl)-1,2,4-oxadiazole-5-carboxylate. vulcanchem.com Another approach involves the reaction of this compound, generated from 3-methoxybenzonitrile (B145857) and hydroxylamine (B1172632), with carbon disulfide to produce 3-(3-methoxyphenyl)-1,2,4-oxadiazole-5-thiol. vulcanchem.com

The synthesis of 3,5-disubstituted-1,2,4-oxadiazoles can be efficiently achieved by reacting amidoximes like this compound with organic nitriles in the presence of a mild and efficient catalyst system such as PTSA-ZnCl2. organic-chemistry.org Furthermore, one-pot reactions under microwave irradiation and solvent-free conditions, reacting nitriles, hydroxylamine, and Meldrum's acids, also provide a route to these disubstituted oxadiazoles. organic-chemistry.org The general synthesis of 1,3,4-oxadiazoles often involves the cyclization of diacylhydrazines using various dehydrating agents like phosphorus oxychloride. nih.gov

Strategies for Constructing Diverse Nitrogen-Containing Heterocycles

The versatility of this compound extends beyond oxadiazole synthesis, enabling the construction of a wide array of nitrogen-containing heterocyclic systems. scientificlabs.comnih.gov The development of methods for synthesizing various heterocyclic compounds is a significant area of research in organic chemistry. zioc.ru These strategies often involve leveraging the reactivity of the amidoxime group to participate in cyclization and condensation reactions.

The synthesis of diverse heterocyclic scaffolds can be achieved by sequencing multicomponent reactions (MCRs) with subsequent cyclization reactions. nih.gov This approach allows for the creation of structurally and stereochemically diverse molecules. nih.gov The flexibility of MCRs enables the generation of adducts with various functional groups that can be selectively paired to form different heterocyclic rings. nih.gov

Multi-Component Reactions Involving this compound

Multi-component reactions (MCRs), where three or more reactants combine in a single pot to form a product, are highly efficient for synthesizing complex molecules and diverse heterocyclic scaffolds. nih.govresearchgate.netresearchgate.netrsc.org These reactions are atom-economical and can significantly reduce waste and reaction time. researchgate.netrsc.org

While specific examples detailing the use of this compound in MCRs for the synthesis of a broad range of heterocycles are not extensively documented in the provided search results, the principles of MCRs are widely applied to heterocycle synthesis. researchgate.netrsc.orgub.edu For instance, MCRs are used to create quinolines, quinazolines, pyrimidines, and imidazoles. rsc.org The sequencing of MCRs with subsequent cyclizations is a powerful strategy for generating diverse heterocyclic libraries. nih.gov This approach allows for the creation of molecules with increased complexity and diversity. nih.gov

Derivatization Strategies for Functionalization of this compound

Chemical derivatization is a process that modifies the chemical structure of a molecule to enhance its properties for specific applications, such as improving analytical detection or altering its biological activity. sci-hub.selibretexts.org

Introduction of Chromophoric and Fluorophoric Tags for Analytical Purposes

For analytical purposes, particularly in techniques like high-performance liquid chromatography (HPLC), derivatization is often employed to introduce chromophoric or fluorophoric tags onto an analyte. libretexts.orgnih.gov A chromophore is a part of a molecule that is responsible for its color by absorbing light in the visible spectrum. wikipedia.orgossila.combritannica.com A fluorophore is a fluorescent chemical compound that can re-emit light upon light excitation.

The introduction of these tags enhances the detectability of the analyte. sci-hub.senih.gov This is especially useful for compounds that lack strong UV absorption or fluorescence properties in their native state. nih.gov The derivatization process can involve reacting the target molecule with a reagent that contains a chromophoric or fluorophoric group. sci-hub.se The selection of the derivatization reagent depends on the functional groups present in the analyte and the desired detection method. sci-hub.se

For example, various reagents are used to introduce chromophores for UV-Vis detection in HPLC. libretexts.org Similarly, fluorescent tags can be introduced to enable highly sensitive detection in the picomolar range. sci-hub.se The synthesis of functional chromophores can also be achieved through one-pot multi-component reactions. nih.gov

Selective Derivatization for Enhanced Analytical Performance

The choice of derivatization strategy is crucial and depends on the analyte and the analytical technique being used. sci-hub.sejfda-online.com For instance, in mass spectrometry, derivatization can be used to introduce a charged group to enhance ionization efficiency. nih.govresearchgate.net In gas chromatography, derivatization can improve volatility and thermal stability. libretexts.orgjfda-online.com

Chiral derivatization is a specific type of selective derivatization used for the separation and analysis of stereoisomers. nih.gov This involves reacting the chiral analyte with a chiral derivatizing reagent to form diastereomers, which can then be separated by chromatography. nih.gov This technique is essential for determining the stereoisomeric composition of natural products and other chiral compounds. nih.gov

Precursor in Complex Molecule Assembly

This compound serves as a crucial starting material, or building block, for the construction of more complex molecular architectures, particularly in the synthesis of heterocyclic compounds. The inherent reactivity of its amidoxime functional group (—C(NOH)NH2) makes it a versatile precursor for creating various ring systems that are of significant interest in medicinal and materials chemistry.

The primary role of this compound in complex molecule assembly is as a nucleophile that can react with a variety of electrophilic partners to undergo cyclization reactions. This process typically involves the reaction of the amidoxime with compounds containing at least two reactive sites, or with a reagent that facilitates the intramolecular condensation, leading to the formation of a stable heterocyclic ring.

A prominent example of its application is in the synthesis of 1,2,4-oxadiazole (B8745197) derivatives. The 1,2,4-oxadiazole ring is a five-membered heterocycle that is considered a "bioisostere" of ester and amide functionalities, making it a valuable scaffold in drug discovery. The general synthetic strategy involves the condensation of this compound with a carboxylic acid or its derivative (such as an acyl chloride or an activated ester), followed by a cyclodehydration step.

Detailed research has demonstrated the utility of this compound in creating specific, biologically relevant molecules. For instance, it is a key precursor for synthesizing 1,2,4-oxadiazole inhibitors of SLACK potassium channels. nih.gov In this type of synthesis, this compound is reacted with a carboxylic acid in the presence of a peptide coupling agent like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), which facilitates the initial acylation, followed by heating to induce cyclization and form the 1,2,4-oxadiazole ring. nih.gov

Further specific examples from the scientific literature highlight its role:

Synthesis of 5-chloro-3-(3-methoxyphenyl)-1,2,4-oxadiazole : This compound is formed by the reaction of this compound with 5-chlorobenzoyl chloride, typically in a basic solvent like pyridine, under reflux conditions.

Synthesis of 3-(3-methoxyphenyl)-5-(2-pyridyl)-1,2,4-oxadiazole : In a documented procedure, this compound is treated with an intermediate acylimidazole at reflux temperature to yield the target oxadiazole. google.com

Synthesis of 6-Fluoro-N-[1-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]ethyl]pyridine-3-carboxamide : The core 3-(3-methoxyphenyl)-1,2,4-oxadiazole moiety of this complex molecule is constructed from this compound.

The following table summarizes representative examples of complex molecules synthesized using this compound as a key precursor.

| Complex Molecule Synthesized | Co-reactant | General Reaction Type | Reference |

|---|---|---|---|

| 5-Chloro-3-(3-methoxyphenyl)-1,2,4-oxadiazole | 5-Chlorobenzoyl chloride | Acylation and Cyclization | |

| 3-(3-Methoxyphenyl)-5-(2-pyridyl)-1,2,4-oxadiazole | Intermediate Acylimidazole | Acylation and Cyclization | google.com |

| 1,2,4-Oxadiazole Inhibitors of SLACK Potassium Channels | Carboxylic Acids (e.g., 1-(tert-butoxycarbonyl)azetidine-3-carboxylic acid) | HATU-mediated coupling and Cyclization | nih.gov |

| 3-(3-Methoxyphenyl)-1,2,4-oxadiazole-5-thiol | Carbon disulfide | Cyclization | vulcanchem.com |

Coordination Chemistry of 3 Methoxybenzamidoxime

Ligand Properties of the Amidoxime (B1450833) Group in Coordination Complexes

The amidoxime functional group (-C(NH₂)=NOH) is a versatile ligand in coordination chemistry due to the presence of two donor atoms: the nitrogen of the amino group and the oxygen of the oxime group. This allows for several potential coordination modes.

Chelating Bidentate Ligand: The most common coordination mode for amidoximes involves the formation of a stable five-membered chelate ring with a metal ion, utilizing both the amino nitrogen and the oximato oxygen as donor atoms. This bidentate coordination is a primary factor in the stability of the resulting metal complexes.

Bridging Ligand: The amidoxime group can also act as a bridging ligand, connecting two or more metal centers. This can occur through the oximato oxygen, leading to the formation of polynuclear complexes.

Monodentate Ligand: Although less common, amidoximes can coordinate to a metal ion through either the nitrogen or the oxygen atom, acting as a monodentate ligand.

The acidic proton of the oxime group can be lost upon coordination, allowing the amidoxime to act as an anionic ligand. This deprotonation enhances the donor capacity of the oximato oxygen and stabilizes the resulting metal complex. The presence of the 3-methoxy group on the benzene (B151609) ring is expected to have a modest electronic effect on the acidity of the oxime proton and the basicity of the donor atoms through inductive and resonance effects.

Table 1: Potential Coordination Modes of 3-Methoxybenzamidoxime (B2400007)

| Coordination Mode | Description | Donor Atoms Involved |

|---|---|---|

| Chelating Bidentate | Forms a five-membered ring with the metal center. | Amino Nitrogen, Oximato Oxygen |

| Bridging | Connects two or more metal centers. | Primarily Oximato Oxygen |

| Monodentate | Binds to a single metal center through one atom. | Amino Nitrogen or Oximato Oxygen |

Formation of Metal Complexes with Transition Metals

Based on studies of benzamidoxime (B57231) and its derivatives, this compound is expected to form stable complexes with a wide range of transition metals. The synthesis of these complexes typically involves the reaction of a metal salt (e.g., chloride, nitrate, acetate) with the ligand in a suitable solvent, often with the addition of a base to facilitate deprotonation of the oxime group.

The stoichiometry of the resulting complexes can vary, with common metal-to-ligand ratios being 1:1, 1:2, and 1:3. The geometry of the complexes is dependent on the coordination number of the metal ion and the nature of the ligand and any co-ligands present. Common geometries for transition metal complexes include octahedral, square planar, and tetrahedral.

For example, the reaction of a divalent transition metal ion (M²⁺) with this compound (L) could be expected to form complexes of the type [ML₂] or [ML₂(H₂O)₂], where the ligand acts as a bidentate chelating agent.

Investigations into Metal-Ligand Interactions and Binding Modes

The nature of the metal-ligand bond in this compound complexes can be elucidated using various spectroscopic and analytical techniques.

Infrared (IR) Spectroscopy: Changes in the vibrational frequencies of the C=N, N-O, and N-H bonds upon coordination provide evidence of metal-ligand bond formation. A shift in the C=N stretching frequency and the N-O stretching frequency are indicative of coordination through the oxime group.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can be used to study the structure of diamagnetic complexes in solution. Shifts in the resonances of the protons and carbons near the coordination sites can confirm the binding mode of the ligand.

Electronic Spectroscopy (UV-Vis): The electronic spectra of the complexes can provide information about the geometry of the coordination sphere and the nature of the metal-ligand bonding. The appearance of d-d transitions and charge transfer bands are characteristic features.

Based on related structures, the M-N and M-O bond lengths in this compound complexes would be expected to fall within typical ranges for such interactions.

Table 2: Representative Spectroscopic Data for a Hypothetical [M(3-Methoxybenzamidoximate)₂] Complex

| Spectroscopic Technique | Key Observables and Interpretations |

|---|---|

| IR Spectroscopy | Shift in ν(C=N) and ν(N-O) bands, indicating coordination. |

| ¹H NMR Spectroscopy | Shift in the chemical shifts of aromatic and NH₂ protons upon complexation. |

| UV-Vis Spectroscopy | Presence of d-d transition bands characteristic of the metal ion's coordination environment. |

Role of this compound Complexes in Catalysis and Material Science

While specific applications for this compound complexes have not been reported, the broader class of metal-amidoxime and metal-benzamide complexes has shown promise in several areas.

Catalysis: Transition metal complexes are widely used as catalysts in a variety of organic transformations. The electronic and steric properties of the this compound ligand could be tuned to influence the catalytic activity of its metal complexes. For instance, related benzamide complexes have been investigated for their catalytic activity in oxidation reactions. The presence of the methoxy (B1213986) group could potentially enhance the stability or reactivity of a catalytic intermediate.

Material Science: Metal complexes with organic ligands are of interest in material science for their potential applications in areas such as molecular magnets, nonlinear optics, and as precursors for the synthesis of nanoparticles. The ability of amidoxime ligands to form polynuclear complexes could lead to the development of interesting magnetic materials. Furthermore, the thermal decomposition of such complexes can be a route to obtaining metal oxide nanoparticles with controlled size and morphology.

Further research is necessary to explore the specific potential of this compound complexes in these fields. The synthesis and characterization of these complexes would be the first step towards unlocking their potential applications in catalysis and material science.

Table 3: Mentioned Compound Names

| Compound Name |

|---|

| This compound |

Computational and Theoretical Studies of 3 Methoxybenzamidoxime

Electronic Structure Elucidation via Density Functional Theory (DFT)

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules like 3-Methoxybenzamidoxime (B2400007). nih.gov DFT methods are employed to determine the optimized molecular geometry, vibrational frequencies, and various electronic properties by approximating the electron density of the system. nih.gov For a molecule such as this compound, a common approach would involve geometry optimization using a functional like B3LYP combined with a suitable basis set, such as 6-311++G(d,p), to accurately model its electronic and structural parameters. researchgate.netdergipark.org.tr

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in understanding the chemical reactivity of a molecule. researchgate.net The energy of the HOMO is related to the electron-donating ability of a molecule, while the LUMO energy indicates its electron-accepting tendency. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a significant indicator of molecular stability; a smaller gap suggests higher reactivity and lower kinetic stability. researchgate.net

For this compound, the HOMO is expected to be localized on the electron-rich regions of the molecule, such as the methoxy (B1213986) and amidoxime (B1450833) groups, which can act as electron donors in chemical reactions. Conversely, the LUMO would likely be distributed over the aromatic ring and the C=NOH moiety, indicating potential sites for nucleophilic attack. The HOMO-LUMO energy gap can be used to calculate various global reactivity descriptors, providing a quantitative measure of the molecule's reactivity. nih.gov

| Descriptor | Formula | Significance |

|---|---|---|

| Ionization Potential (I) | I ≈ -EHOMO | The energy required to remove an electron from the molecule. |

| Electron Affinity (A) | A ≈ -ELUMO | The energy released when an electron is added to the molecule. |

| Chemical Hardness (η) | η = (I - A) / 2 | A measure of the molecule's resistance to change in its electron distribution. |

| Chemical Softness (S) | S = 1 / (2η) | The reciprocal of hardness, indicating a higher propensity for chemical reactions. |

| Electronegativity (χ) | χ = (I + A) / 2 | The ability of the molecule to attract electrons. |

| Electrophilicity Index (ω) | ω = μ2 / (2η) where μ = -χ | A measure of the energy lowering of a molecule when it accepts electrons. |

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. researchgate.netnih.govmanipal.edu The MEP map displays the electrostatic potential on the electron density surface, with different colors representing varying potential values. Typically, red and yellow regions indicate negative electrostatic potential, corresponding to areas of high electron density that are susceptible to electrophilic attack. Conversely, blue and green regions represent positive electrostatic potential, indicating electron-deficient areas that are prone to nucleophilic attack. researchgate.net

In the case of this compound, the MEP map would be expected to show negative potential around the oxygen and nitrogen atoms of the amidoxime and methoxy groups, highlighting these as likely sites for interaction with electrophiles. nih.govmanipal.edu The hydrogen atoms, particularly the one attached to the hydroxyl group of the amidoxime, would likely exhibit a positive potential, making them susceptible to nucleophilic attack.

Mechanistic Probing of Reactions Utilizing Computational Approaches

Computational methods are instrumental in elucidating the mechanisms of chemical reactions by mapping the potential energy surface (PES) that connects reactants, transition states, and products. nih.gov For reactions involving this compound, such as cycloaddition reactions, DFT calculations can be used to locate the transition state structures and calculate the activation energies, providing insights into the reaction kinetics and regioselectivity. nih.govresearchgate.net By analyzing the geometry of the transition state and the intrinsic reaction coordinate (IRC), the step-by-step pathway of the reaction can be determined. nih.gov Computational studies on similar molecules have shown that it is possible to distinguish between different potential reaction pathways, such as concerted or stepwise mechanisms, by comparing their activation barriers. nih.govresearchgate.net

Prediction of Molecular Properties and Conformational Analysis

Computational chemistry allows for the prediction of various molecular properties of this compound, including its conformational preferences. Conformational analysis is crucial as the three-dimensional structure of a molecule dictates its physical and biological properties. By systematically rotating the rotatable bonds within the this compound molecule and calculating the energy of each resulting conformer, the most stable, low-energy conformations can be identified. ufms.brcwu.edu These studies can reveal the preferred spatial arrangement of the methoxy and amidoxime groups relative to the benzene (B151609) ring. Such analyses are typically performed using molecular mechanics or quantum mechanical methods to obtain accurate energetic information for each conformation.

Application of Computational Hammett Constants in Derivatization Studies

The Hammett equation is a linear free-energy relationship that describes the effect of substituents on the reactivity of aromatic compounds. wikipedia.org The Hammett constant (σ) quantifies the electronic effect (both inductive and resonance) of a substituent. Computational methods, particularly DFT, have been successfully used to calculate Hammett constants for various substituents. researchgate.net For derivatization studies of this compound, the computational determination of the Hammett constant for the 3-methoxy group can provide valuable insights into how this substituent influences the reactivity of the molecule in different chemical reactions. researchgate.netchemrxiv.org By calculating properties such as atomic charges or electrostatic potentials, a quantitative measure of the electronic influence of the 3-methoxy group can be obtained and correlated with experimental reactivity data. chemrxiv.org

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the precise structure of an organic molecule in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

For 3-Methoxybenzamidoxime (B2400007), ¹H and ¹³C NMR spectroscopy would provide a definitive map of its molecular framework. Although experimental spectra are not widely published, a detailed prediction based on established principles of chemical shifts, spin-spin coupling, and substituent effects allows for a theoretical structural assignment.

¹H NMR Spectroscopy: The proton NMR spectrum would reveal the number of distinct proton environments and their neighboring protons. The aromatic protons on the benzene (B151609) ring would appear as complex multiplets due to their coupling with each other. The methoxy (B1213986) group protons would be a sharp singlet, and the protons of the amidoxime (B1450833) group (-NH₂ and -OH) would likely appear as broad singlets, with their chemical shifts being sensitive to solvent and concentration.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would show distinct signals for each unique carbon atom in the molecule. The chemical shifts would be indicative of the carbon's hybridization and electronic environment. For instance, the carbon atom of the C=N bond would have a characteristic downfield shift.

Predicted NMR Data for this compound

| Atom Type | Predicted ¹H Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration | Predicted ¹³C Chemical Shift (δ, ppm) |

| Aromatic-H (C2, C4, C5, C6) | 6.8 - 7.5 | Multiplet (m) | 4H | 110 - 130 |

| Methoxy (-OCH₃) | ~3.8 | Singlet (s) | 3H | ~55 |

| Amine (-NH₂) | 5.0 - 6.0 (broad) | Singlet (s) | 2H | - |

| Hydroxyl (-OH) | 9.0 - 10.0 (broad) | Singlet (s) | 1H | - |

| Aromatic-C (C1) | - | - | - | ~135 |

| Aromatic-C (C3-OCH₃) | - | - | - | ~160 |

| Amidoxime (C=N) | - | - | - | ~150 |

Note: These are estimated values. Actual chemical shifts can vary based on solvent and experimental conditions.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. researchgate.net It provides the exact molecular weight of a compound and offers structural clues based on its fragmentation pattern. For this compound (C₈H₁₀N₂O₂), the monoisotopic mass is 166.07423 Da.

In a typical mass spectrometry experiment using a soft ionization technique like Electrospray Ionization (ESI), the molecule would be observed as a protonated species [M+H]⁺ or as an adduct with other cations like sodium [M+Na]⁺. High-resolution mass spectrometry (HRMS) would confirm the elemental composition by providing a highly accurate mass measurement.

Under harsher ionization conditions, such as Electron Ionization (EI), the molecule would fragment in a characteristic manner. The fragmentation pattern provides a fingerprint that aids in structural confirmation. Likely fragmentation pathways for this compound would involve the cleavage of the N-O bond, loss of the methoxy group (CH₃O• or CH₃•), and fragmentation of the aromatic ring.

Predicted Mass Spectrometry Data for this compound

| Ion Species | Predicted m/z | Description |

| [M]⁺• | 166.0737 | Molecular ion (radical cation) |

| [M+H]⁺ | 167.0815 | Protonated molecule |

| [M+Na]⁺ | 189.0635 | Sodium adduct |

| [M+K]⁺ | 205.0374 | Potassium adduct |

| [M-OH]⁺ | 149.0715 | Loss of hydroxyl radical |

| [M-OCH₃]⁺ | 135.0558 | Loss of methoxy radical |

Data sourced from predicted values for C₈H₁₀N₂O₂. lookchem.com

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group and Electronic Transition Analysis

Infrared (IR) Spectroscopy: IR spectroscopy measures the vibration of atoms in a molecule and is used to determine the functional groups present. libretexts.org The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its various functional moieties. The O-H and N-H stretching vibrations of the oxime and amine groups would appear as broad bands in the high-wavenumber region. The C=N double bond of the amidoxime group and the C=C bonds within the aromatic ring would also show distinct absorptions.

Expected IR Absorption Bands for this compound

| Functional Group | Bond | Characteristic Absorption (cm⁻¹) |

| Oxime | O-H stretch | 3200 - 3600 (broad) |

| Amine | N-H stretch | 3300 - 3500 (medium) |

| Aromatic | C-H stretch | 3000 - 3100 (sharp) |

| Methoxy | C-H stretch | 2850 - 2960 (sharp) |

| Amidoxime | C=N stretch | 1640 - 1690 (medium) |

| Aromatic | C=C stretch | 1450 - 1600 (variable) |

| Methoxy | C-O stretch | 1000 - 1300 (strong) |

| Oxime | N-O stretch | 900 - 950 (medium) |

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule. msu.edu Molecules containing π-bonds or non-bonding electrons (n-electrons) can absorb energy in the form of UV or visible light to excite these electrons to higher anti-bonding molecular orbitals. nih.gov

This compound contains a benzene ring, which is a chromophore. The electronic spectrum is expected to show absorptions due to π → π* transitions of the aromatic system. researchgate.net The methoxy group (-OCH₃) and the amidoxime group act as auxochromes, which can modify the absorption characteristics of the chromophore, typically causing a shift to longer wavelengths (bathochromic shift) and an increase in absorption intensity (hyperchromic effect). The spectrum would likely display a strong absorption band below 250 nm and a weaker, broader band at a longer wavelength, characteristic of substituted benzenes. researchgate.net The exact absorption maxima (λ_max) would need to be determined experimentally.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. sigmaaldrich.com By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, one can calculate the electron density map and build a detailed atomic model.

As of now, the crystal structure of this compound does not appear to be available in public databases. However, a hypothetical X-ray crystallographic analysis would provide invaluable structural information, including:

Bond Lengths and Angles: Precise measurement of all bond lengths and angles, confirming the connectivity and geometry of the molecule.

Conformation: The exact conformation of the molecule in the solid state, including the dihedral angle between the aromatic ring and the amidoxime substituent.

Planarity: Confirmation of the planarity of the benzene ring.

Intermolecular Interactions: Detailed insight into the crystal packing, revealing intermolecular forces such as hydrogen bonding involving the -OH and -NH₂ groups of the amidoxime moiety, which govern the solid-state architecture.

This information is crucial for understanding the physical properties of the compound and for studies involving molecular modeling and structure-activity relationships.

Future Research Directions and Emerging Trends in 3 Methoxybenzamidoxime Chemistry

Development of Novel Synthetic Routes with Enhanced Efficiency

Traditional batch synthesis methods for amidoximes, while established, often face challenges related to reaction time, yield, and purification. nih.gov The future of 3-Methoxybenzamidoxime (B2400007) synthesis lies in adopting advanced methodologies that promise greater efficiency, control, and scalability.

Continuous-flow chemistry and microreactor technology are emerging as powerful tools in organic synthesis, offering substantial advantages over conventional batch processes. nih.govresearchgate.net These techniques provide superior control over reaction parameters such as temperature, pressure, and mixing, leading to accelerated reaction rates, improved yields, and enhanced safety, particularly when dealing with potentially hazardous reagents like hydroxylamine (B1172632). researchgate.net

Future research will likely focus on adapting existing flow chemistry protocols for the synthesis of this compound. A potential continuous-flow setup could involve pumping a solution of 3-methoxybenzonitrile (B145857) and hydroxylamine through a heated microreactor (a glass chip), enabling rapid and controlled conversion to the desired amidoxime (B1450833). nih.govbeilstein-journals.org Such systems allow for the integration of multiple reaction steps, such as the initial amidoxime formation followed by in-line cyclization with a carboxylic acid derivative to form 1,2,4-oxadiazoles, without the need for isolating intermediates. beilstein-journals.orgdrugdiscoverytrends.com This streamlined approach not only boosts efficiency but also facilitates automated synthesis and rapid library generation. drugdiscoverytrends.com The use of microfluidic systems has been shown to reduce reaction times from hours to mere seconds or minutes for related syntheses. researchgate.net

Table 1: Comparison of Batch vs. Flow Chemistry for Amidoxime Synthesis

| Feature | Conventional Batch Synthesis | Microfluidic/Flow Chemistry |

|---|---|---|

| Reaction Time | Hours to days | Seconds to minutes |

| Heat & Mass Transfer | Often inefficient, potential for hotspots | Highly efficient, precise temperature control |

| Safety | Handling of bulk, potentially unstable reagents | Small reaction volumes, enhanced safety |

| Scalability | Difficult, requires process re-optimization | Straightforward (scaling-out or numbering-up) |

| Process Control | Limited | Precise control over parameters |

| Integration | Difficult to integrate multiple steps | Easily integrated for multi-step synthesis |

Other emerging green techniques applicable to this compound synthesis include:

Microwave-assisted synthesis: This method can dramatically reduce reaction times and improve yields for the formation of amidoximes and their subsequent conversion to heterocycles like 1,2,4-oxadiazoles. encyclopedia.pub

Biocatalysis: The use of enzymes offers a highly selective and sustainable alternative to traditional chemical catalysts. chemistryjournals.net Future research could explore enzymes capable of converting nitriles to amidoximes under mild, aqueous conditions, further aligning the synthesis with green chemistry principles. synthiaonline.comchemistryjournals.net

Organoautocatalysis: Recently developed procedures show that some reactions can proceed efficiently without any external catalysts, relying instead on a product formed in situ to accelerate the transformation. idw-online.de Exploring such autocatalytic systems for the reaction between 3-methoxybenzonitrile and hydroxylamine could represent a breakthrough in sustainable synthesis.

Exploration of Unconventional Reactivity Patterns of this compound

While the conversion of amidoximes to 1,2,4-oxadiazoles is well-established, the full reactive potential of this compound remains largely untapped. umons.ac.be The presence of the electron-donating methoxy (B1213986) group at the meta position of the benzene (B151609) ring subtly influences the electronic properties and reactivity of the amidoxime functional group compared to unsubstituted benzamidoxime (B57231).

Future investigations will likely probe novel transformations and reaction partners. This could include exploring its participation in multicomponent reactions (MCRs) to construct complex molecular architectures in a single step. nih.gov Furthermore, its behavior under photochemical or electrochemical conditions could reveal new synthetic pathways. The amidoxime moiety is a bidentate ligand, and its coordination chemistry with a wider range of metals could be explored to create novel catalysts or functional materials. buu.ac.th Theoretical studies suggest that benzamidoxime exists in different tautomeric forms, and understanding how the 3-methoxy substituent affects this equilibrium could open doors to controlling its reactivity in unprecedented ways. buu.ac.thrsc.org

Advanced Materials Science Applications Based on this compound Derivatives

The amidoxime functional group is renowned for its excellent metal-chelating properties, which has led to its use in materials designed for capturing heavy metals, including the extraction of uranium from seawater. osti.govacs.orgornl.gov this compound can serve as a key building block for a new generation of advanced materials.

Emerging applications could include:

Functional Polymers and Resins: Incorporating this compound as a monomer or as a pendant group on a polymer backbone could yield materials with tailored properties for selective metal ion sequestration, catalysis, or sensing.

Covalent Organic Frameworks (COFs) and Metal-Organic Frameworks (MOFs): The rigid structure and chelating ability of this compound make it an ideal candidate for constructing highly porous and crystalline frameworks. researchgate.net These materials have potential applications in gas storage, separation, and heterogeneous catalysis. The methoxy group can be used to fine-tune the framework's pore environment and surface properties.

Cellulose-Based Adsorbents: Recent work has shown the preparation of amidoxime-functionalized cellulose (B213188) beads using microfluidic techniques for metal adsorption. researchgate.net Using this compound in similar systems could enhance selectivity or capacity for specific target ions.

Theoretical Predictions Guiding Experimental Design and Discovery

Computational chemistry has become an indispensable tool for modern chemical research, allowing for the prediction of molecular properties and reaction outcomes before a single experiment is conducted. ornl.gov For this compound, theoretical methods such as Density Functional Theory (DFT) can provide profound insights. researchgate.net

Future research will increasingly rely on these in silico techniques to:

Predict Reactivity and Mechanisms: Computational models can elucidate the mechanisms of known reactions and predict the feasibility of novel, unexplored transformations. rsc.orgresearchgate.net

Determine Physicochemical Properties: Key properties like acidity (pKa), which are crucial for applications like metal chelation, can be accurately predicted. osti.govacs.org This allows for the pre-screening of various substituted benzamidoximes to identify the most promising candidates for specific applications.

Guide Material Design: The interaction of this compound derivatives with metal ions or other guest molecules can be simulated, aiding in the rational design of new functional materials like MOFs and sensors. buu.ac.th

Analyze Molecular Conformations: Understanding the stable conformations and tautomeric equilibria of the molecule is critical for explaining its chemical behavior and designing inhibitors for biological targets. buu.ac.thrsc.org

Integration with Automated Synthesis and High-Throughput Screening Technologies in Chemical Research

The synergy between automated synthesis and high-throughput screening (HTS) is revolutionizing drug discovery and materials science. drugdiscoverytrends.com This combination allows for the rapid creation and evaluation of large libraries of compounds, accelerating the identification of leads with desired properties. nih.govfrontiersin.org

The future of research involving this compound will undoubtedly incorporate this paradigm. A prospective workflow would involve:

Automated Library Synthesis: Using integrated flow chemistry systems, a diverse library of derivatives can be synthesized, starting from the this compound scaffold. drugdiscoverytrends.com Variations could be introduced at different positions of the molecule, for example, by reacting it with a wide array of carboxylic acids to generate a library of 1,2,4-oxadiazoles.

High-Throughput Screening (HTS): The resulting library of compounds would then be subjected to HTS assays to evaluate their biological activity (e.g., as enzyme inhibitors) or material properties (e.g., for catalysis or sensing). nih.govmdpi.com This approach has been successfully used to identify potent amidoxime-based inhibitors for targets like indoleamine 2,3-dioxygenase 1 (IDO1). frontiersin.org

This integrated approach dramatically shortens the discovery-to-development timeline and increases the probability of finding novel and valuable applications for compounds derived from this compound.

Q & A

Q. What exposure controls are critical when handling this compound in aerosol-generating procedures?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.